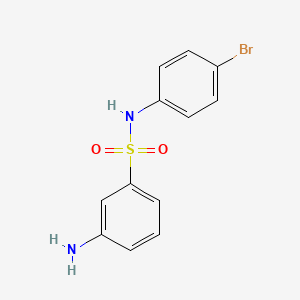

3-amino-N-(4-bromophenyl)benzene-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

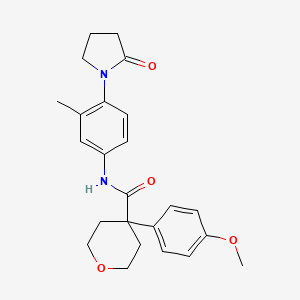

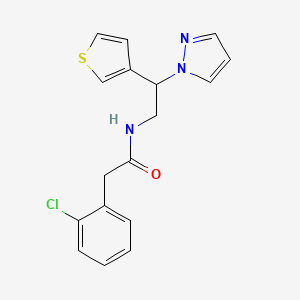

Molecular Structure Analysis

The molecular structure of “3-amino-N-(4-bromophenyl)benzene-1-sulfonamide” can be confirmed by various spectroscopic methods such as FTIR, 1H and 13C NMR, and MS spectroscopies . Additionally, the single crystal of the compound can be analyzed by X-ray diffraction .Chemical Reactions Analysis

Sulfonamides, including “3-amino-N-(4-bromophenyl)benzene-1-sulfonamide”, are known to exhibit a range of pharmacological activities . They are used as antibacterial drugs and play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .科学的研究の応用

- Anticancer Properties : Researchers have investigated the potential of this compound as an anticancer agent. Its unique structure and sulfonamide functional group make it an interesting candidate for drug development .

- Antitumor Activity : Studies suggest that 3-amino-N-(4-bromophenyl)benzene-1-sulfonamide may exhibit antitumor effects, making it relevant for cancer therapy .

- Antiviral Applications : The compound’s biological activities extend to antiviral properties, which could be explored further for viral infections .

- Organic Semiconductors : Due to its aromatic structure, this compound has been investigated for use in organic semiconductors. Researchers explore its electronic properties and potential applications in optoelectronic devices.

- Enzyme Inhibition : Scientists have studied the inhibitory effects of 3-amino-N-(4-bromophenyl)benzene-1-sulfonamide on specific enzymes. Understanding its interactions with enzymes can lead to applications in enzyme-targeted therapies .

- Protein-Ligand Interactions : The compound’s sulfonamide moiety can form hydrogen bonds with proteins. Researchers investigate its binding affinity to specific protein targets, which could have implications in drug design .

- Density Functional Theory (DFT) : Computational studies using DFT have explored the molecular structure, electrostatic potential, and frontier molecular orbitals of 3-amino-N-(4-bromophenyl)benzene-1-sulfonamide. These insights aid in understanding its physical and chemical properties .

- Drug Delivery Systems : The compound’s unique properties may contribute to drug delivery systems. Researchers explore its compatibility with carriers and its potential for targeted drug release .

Pharmaceuticals and Medicinal Chemistry

Materials Science

Biochemistry and Enzymology

Chemical Biology

Computational Chemistry

Biomedical Research

作用機序

Target of Action

The primary target of 3-amino-N-(4-bromophenyl)benzene-1-sulfonamide, like other sulfonamides, is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, a vital component for bacterial DNA synthesis and cell division .

Mode of Action

The compound’s mode of action is based on its structural similarity to para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase . This similarity allows the compound to act as a competitive inhibitor, binding to the enzyme’s active site and preventing PABA from doing so . As a result, the production of folate is inhibited, which in turn disrupts bacterial DNA synthesis and cell division .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by 3-amino-N-(4-bromophenyl)benzene-1-sulfonamide affects the folate synthesis pathway . This disruption prevents the formation of dihydrofolate and tetrahydrofolate, essential cofactors in the synthesis of nucleic acids . The downstream effect is the inhibition of bacterial DNA growth and cell division or replication .

特性

IUPAC Name |

3-amino-N-(4-bromophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O2S/c13-9-4-6-11(7-5-9)15-18(16,17)12-3-1-2-10(14)8-12/h1-8,15H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTCICJMXGACNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26724337 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-amino-N-(4-bromophenyl)benzene-1-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-[4-(2-Methyl-3-oxo-4H-1,4-benzoxazine-6-carbonyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2782964.png)

![5-[2-(3-Fluorophenyl)-4-hydroxypyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2782969.png)

![4-methyl-1-phenyl-6-(4-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2782971.png)

![2-(2,4-Dichlorophenoxy)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}acetamide](/img/structure/B2782974.png)

![N-[[5-Methyl-1-(2-methylpropyl)pyrazol-4-yl]methyl]prop-2-enamide](/img/structure/B2782980.png)

![Methyl 4-[[4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carbonyl]amino]benzoate](/img/structure/B2782981.png)